3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
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Overview
Description
3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a piperidine moiety linked via an ether bond to a 3-fluorobenzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. One common method involves the nucleophilic substitution reaction where the piperidine derivative is reacted with a pyridazine derivative under basic conditions to form the desired ether linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving binding to enzymes or receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridazine derivatives, such as:
- 3-((1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- 3-((1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- 3-((1-((3-Bromobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine .
Uniqueness
What sets 3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can significantly affect the compound’s properties, such as its lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-14-4-1-3-13(11-14)12-24(21,22)20-9-6-15(7-10-20)23-16-5-2-8-18-19-16/h1-5,8,11,15H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDAXIFMAUFWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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